2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-
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Overview
Description
2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- is an organic compound with a complex structure that includes a propenoic acid backbone, a bromophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- typically involves multiple steps. One common method includes the reaction of 4-bromothiophenol with 3-nitrobenzaldehyde to form an intermediate, which is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to yield the final product. The reaction conditions often require the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromophenyl groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)propionic acid
- (S)-2-Amino-3-(4-bromophenyl)propanoic acid
- (E)-3-(2-Bromophenyl)propenoic acid
Uniqueness
2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10BrNO4S |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
(E)-3-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10BrNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)/b8-2+ |
InChI Key |
ZGKNZSRLLAQTFL-KRXBUXKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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